(1S,2R,3R,4S,5S,6S,8S,9R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of karakoline involves the isolation from natural sources, particularly the tubers of Aconitum karakolicum . The synthetic routes for karakoline and its derivatives have been explored, including the preparation of new derivatives such as 14-benzoylanhydrooxykarakoline and 14-benzoylkarakoline .
Industrial Production Methods: Industrial production methods for karakoline are not extensively documented. the isolation from natural sources remains a primary method, with potential for chemical modification to produce various derivatives .
Chemical Reactions Analysis
Types of Reactions: Karakoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution . The presence of hydroxyl and methoxy groups allows for various chemical modifications.
Common Reagents and Conditions: Common reagents used in the reactions involving karakoline include acetyl chloride, potassium permanganate, and benzoyl chloride . These reagents facilitate the formation of derivatives and modifications of the karakoline structure.
Major Products Formed: The major products formed from the reactions of karakoline include various benzoylated derivatives such as 14-benzoylanhydrooxykarakoline and 14-benzoylkarakoline .
Scientific Research Applications
Karakoline has several scientific research applications, particularly in the fields of chemistry and biology. Its unique structure and reactivity make it a valuable compound for studying alkaloid chemistry and developing new derivatives with potential biological activities . Additionally, karakoline’s role as a phytotoxin and metabolite highlights its importance in plant biochemistry and toxicology .
Mechanism of Action
The mechanism of action of karakoline involves its interaction with molecular targets and pathways in biological systems. As a phytotoxin, karakoline affects cellular processes by interfering with specific molecular targets, leading to toxic effects in plants and potentially other organisms . The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Karakoline is similar to other diterpene alkaloids such as talatisidine . its unique structural features, including the specific arrangement of hydroxyl and methoxy groups, distinguish it from other compounds. The comparison with similar compounds highlights karakoline’s distinct chemical properties and potential for unique biological activities .
Properties
Molecular Formula |
C22H35NO4 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8S,9R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12-,13-,14+,15-,16+,17-,18+,19?,20+,21+,22-/m1/s1 |
InChI Key |
HKQZUYOVMYOFIT-NHNXFQBOSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C |
Origin of Product |
United States |
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